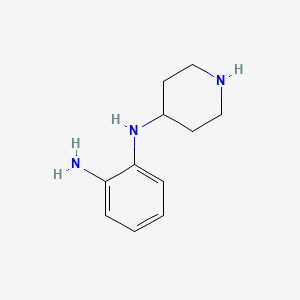

N-Piperidin-4-ylbenzene-1,2-diamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-N-piperidin-4-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13-14H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPNIZFUGKDSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232590 | |

| Record name | N-Piperidin-4-ylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83732-53-0 | |

| Record name | N1-4-Piperidinyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83732-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Piperidin-4-ylbenzene-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Piperidin-4-ylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-piperidin-4-ylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PIPERIDIN-4-YLBENZENE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQ5WKY483 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Methodological Advancements for N Piperidin 4 Ylbenzene 1,2 Diamine

Development of Novel Synthetic Pathways

The creation of N-piperidin-4-ylbenzene-1,2-diamine and its derivatives often begins with the construction of the core piperidine (B6355638) or benzene (B151609) diamine structures, followed by their coupling.

One common strategy involves the reductive amination of a piperidone precursor. researchgate.net This versatile reaction forms a new carbon-nitrogen bond by reacting a ketone with an amine in the presence of a reducing agent. researchgate.net For instance, N-Boc-piperidin-4-one can be reacted with an appropriate aniline (B41778) derivative, such as 3,4-dichloroaniline, through reductive amination to form the N-aryl piperidine scaffold. researchgate.net Subsequent modifications can then be made to the piperidine nitrogen. researchgate.net

Another approach is the construction of the piperidine ring itself through cyclization reactions. Methods like [5+1], [4+2], and [3+3] annulations are employed to build the heterocyclic ring system. nih.gov For example, a hydrogen borrowing [5+1] annulation method, catalyzed by iridium(III), can form two new C-N bonds in a sequential cascade to produce substituted piperidines stereoselectively. nih.gov Intramolecular cyclization of suitable precursors, such as those containing an amino group and a reactive moiety on a hydrocarbon chain, is also a powerful tool for piperidine synthesis. nih.gov

The synthesis can also commence from commercially available substituted pyridines, which are then hydrogenated to the corresponding piperidines. google.com This method is fundamental but can require harsh conditions. nih.gov More recently, methods have been developed to combine hydrogenation and functionalization in a one-pot process, increasing efficiency. nih.gov

A general strategy for synthesizing N-(hetero)arylpiperidines utilizes a pyridine (B92270) ring-opening, ring-closing approach via Zincke imine intermediates. chemrxiv.org This process involves generating pyridinium (B92312) salts from a variety of substituted pyridines and anilines, which can then be converted to the desired N-arylpiperidine derivatives. chemrxiv.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reactants.

In reductive amination reactions, the choice of reducing agent is critical. While sodium cyanoborohydride (NaBH3CN) has been traditionally used, alternatives like borane-pyridine complex (BAP) have been found to be superior in some cases, eliminating the formation of nitrile impurities and improving product yield and isolation. tandfonline.com The reaction can be performed in both protic solvents like ethanol (B145695) and aprotic solvents such as toluene (B28343) or dichloromethane (B109758) with comparable results. tandfonline.com The use of excess aldehyde and controlled addition of the reducing agent can lead to higher conversions. tandfonline.com

For palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the choice of ligand is paramount. Ligands like X-Phos have been shown to be highly effective in promoting the intramolecular amination for the synthesis of related oxindole (B195798) derivatives under mild conditions, leading to high reaction rates and excellent yields. lookchem.com

The solvent can also play a significant role. For instance, in some multi-component reactions for the synthesis of coumarin (B35378) derivatives, using water as a green solvent was essential for obtaining the desired product, whereas organic solvents led to a different product. researchgate.net Similarly, deep eutectic solvents, such as glucose-urea, have been demonstrated as effective and environmentally friendly reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.org

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages | Typical Solvents |

| Sodium Cyanoborohydride (NaBH3CN) | Effective for a wide range of substrates. | Can produce toxic cyanide byproducts. tandfonline.com | Methanol (B129727), Ethanol |

| Borane-Pyridine Complex (BAP) | Avoids nitrile impurities, less toxic, and less expensive than NaBH3CN. tandfonline.com | Can reduce some aldehydes to alcohols as a side reaction. tandfonline.com | Ethanol, Toluene, Dichloromethane tandfonline.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective reducing agent. nih.gov | May require acidic conditions. | 1,2-Dichloroethane nih.gov |

Mechanistic Insights into Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to developing and optimizing synthetic routes.

Reductive Amination: This two-step process begins with the formation of an iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or ketone). researchgate.net This is followed by the reduction of the iminium ion by a hydride-based reducing agent to form the final amine product. researchgate.net The pH of the reaction medium can be critical; for example, in some cases, elevating the pH can decrease the formation of unwanted byproducts. tandfonline.com

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): The catalytic cycle of this cross-coupling reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine to the resulting Pd(II) complex. Deprotonation of the amine by a base leads to a palladium amide complex. Finally, reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial as it influences the rate and efficiency of these steps. lookchem.com

[5+1] Annulation (Hydrogen Borrowing Catalysis): This method involves a sequence of catalytic steps. An iridium(III) catalyst first oxidizes a hydroxyl group to an aldehyde. This is followed by an intermolecular amination to form a hydroxyamine intermediate. A subsequent intramolecular amination and imine reduction, through hydrogen transfer facilitated by the metal catalyst, leads to the formation of the piperidine ring. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of heterocyclic compounds like this compound, offering pathways with higher efficiency and selectivity.

Transition Metal Catalysis:

Palladium: Palladium catalysts are extensively used in C-N bond formation reactions, such as the Buchwald-Hartwig amination, which is a key step in many syntheses of N-aryl piperidines. lookchem.commdpi.com Palladium on carbon (Pd/C) is also a common catalyst for hydrogenation reactions, for example, in the reduction of a nitro group to an amine or the debenzylation of an N-benzyl piperidine. google.commdpi.com

Iridium: Iridium complexes are effective catalysts for hydrogen borrowing [5+1] annulation reactions to construct the piperidine ring. nih.govmdpi.com

Nickel: Nickel catalysts have been employed for the intramolecular hydroalkenylation of 1,6-ene-dienes to form six-membered N-heterocycles. nih.govmdpi.com

Iron: Iron catalysts have been developed for the reductive amination of ω-amino fatty acids, providing a route to piperidines. nih.govmdpi.com

Copper: Copper catalysts are used in radical-mediated cyclizations to form piperidine rings. nih.gov The Ullmann-Goldberg reaction, catalyzed by copper, is another method for N-arylpiperazine synthesis. mdpi.com

Organocatalysis: Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, have been developed for asymmetric synthesis. For instance, organocatalysts derived from chiral cyclohexane-1,2-diamine and containing a 1,2-benzenediamine H-bond donor have been synthesized and tested in Michael addition reactions. mdpi.comresearchgate.net

Table 2: Catalytic Systems in Piperidine Synthesis

| Catalyst Type | Reaction Type | Example |

| Palladium | Cross-coupling (Buchwald-Hartwig) | Pd(dba)2 / X-Phos lookchem.com |

| Iridium | Hydrogen Borrowing Annulation | [Ir(cod)Cl]2 nih.gov |

| Nickel | Intramolecular Hydroalkenylation | Ni(cod)2 / Chiral P-O ligand nih.gov |

| Iron | Reductive Amination | Iron complex with phenylsilane (B129415) nih.govmdpi.com |

| Organocatalyst | Michael Addition | Chiral 1,2-benzenediamine derivative mdpi.comresearchgate.net |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally benign.

Atom Economy: One-pot, multi-component reactions are a key strategy to improve atom economy by combining several synthetic steps without isolating intermediates. This reduces waste and saves time and resources. researchgate.net For example, the synthesis of piperidin-4-one derivatives can be achieved through a one-pot Mannich condensation. chemrevlett.comresearchgate.net

Use of Safer Solvents and Reagents: There is a growing emphasis on replacing hazardous solvents and reagents with greener alternatives. The use of water as a solvent in organic reactions is highly desirable. researchgate.net Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as biodegradable and low-cost reaction media. asianpubs.org Replacing toxic reagents like sodium cyanoborohydride with less hazardous alternatives like borane-pyridine complex is another example of this principle in action. tandfonline.com

Catalysis: The use of catalysts, especially those that are recoverable and reusable, is a cornerstone of green chemistry. Heterogeneous catalysts, such as barium silicate (B1173343) nanoparticles or polymer-supported catalysts, can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netresearchgate.net

By focusing on these principles, the synthesis of this compound and related compounds can be made more sustainable and efficient.

Mechanistic Investigations into the Reactivity of N Piperidin 4 Ylbenzene 1,2 Diamine

Reaction Mechanisms in Functionalization and Derivatization

The primary route for the functionalization and derivatization of N-Piperidin-4-ylbenzene-1,2-diamine involves the vicinal amino groups on the benzene (B151609) ring. This ortho-diamine arrangement is a classic precursor for the synthesis of benzimidazoles, a class of heterocycles with significant biological activity. nih.govencyclopedia.pub

The most common reaction mechanism is the condensation with aldehydes or carboxylic acids (or their derivatives). encyclopedia.pubslideshare.net

Reaction with Aldehydes: The reaction with an aldehyde typically proceeds through the initial formation of a Schiff base with one of the aromatic amino groups. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. The subsequent elimination of a water molecule results in the formation of the stable, aromatic benzimidazole (B57391) ring. This process can often be carried out in a one-pot synthesis. nih.govnih.gov

Reaction with Carboxylic Acids: Known as the Phillips method, the condensation with carboxylic acids requires heat, often in the presence of a strong acid like hydrochloric acid, which catalyzes the reaction. encyclopedia.pub The mechanism involves the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the 2-substituted benzimidazole.

The piperidine (B6355638) nitrogen can also be functionalized, for instance, through acylation or alkylation, although this often requires separate synthetic steps or specific reaction conditions to control selectivity. nih.gov

Studies on Reaction Intermediates and Transition States

While specific studies detailing the isolation or spectroscopic analysis of reaction intermediates and transition states for this compound are scarce, the general intermediates are well-understood from extensive research on benzimidazole synthesis.

In the condensation with aldehydes, the key intermediates are the initial mono-amino Schiff base (an imine) and a subsequent non-aromatic dihydro-benzimidazole (an aminal). The latter rapidly aromatizes through dehydration. For reactions involving carboxylic acids, the N-acyl-o-phenylenediamine is the critical intermediate prior to the final ring-closing step.

Computational simulations and mechanistic studies on analogous o-phenylenediamines help in modeling the transition states, which would involve high-energy, tetrahedral intermediates during the nucleophilic attack at the carbonyl or imine carbon. The stability of these intermediates and the energy barriers of the transition states are influenced by the substituents on both the diamine and the reacting partner.

Kinetic and Thermodynamic Analysis of Chemical Transformations

Kinetics: The rate of benzimidazole formation is dependent on several factors, including the electrophilicity of the aldehyde or carboxylic acid derivative, the reaction temperature, and the presence of catalysts. Acid catalysts accelerate the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic. In some syntheses, microwave irradiation has been used to significantly reduce reaction times compared to conventional heating, indicating a high sensitivity to temperature. nih.gov

Role as a Nucleophile or Electrophile in Organic Reactions

This compound acts almost exclusively as a nucleophile. The presence of three nitrogen atoms, each with a lone pair of electrons, makes the molecule an excellent electron donor.

Nucleophilic Character: The two primary aromatic amine groups and the secondary aliphatic amine of the piperidine ring are all nucleophilic centers. The aromatic amines are slightly less basic and nucleophilic than the aliphatic piperidine amine due to the delocalization of the lone pair into the benzene ring. However, their proximity allows for the powerful chelation effect that drives the formation of five-membered rings like benzimidazoles. The piperidine nitrogen, being a secondary amine, is a stronger base and a potent nucleophile, readily participating in reactions like acylation and alkylation. wikipedia.org

The molecule does not possess any significant electrophilic character under normal reaction conditions.

Probing the Reactivity of Amine and Piperidine Moieties

The different amine groups within the molecule exhibit distinct reactivities, which can be exploited for selective functionalization.

Aromatic Diamine Moiety: The ortho-phenylenediamine portion is the primary site for cyclization reactions. Its geometry is perfectly suited for forming fused five- and six-membered heterocyclic rings. nih.gov Besides reacting with aldehydes and carboxylic acids, it can react with other dicarbonyl compounds, cyanates, and carbon disulfide to form a variety of heterocyclic structures.

Piperidine Moiety: The secondary amine in the piperidine ring is more basic and generally more nucleophilic than the aromatic amines. wikipedia.orgrsc.org This allows it to be selectively targeted under certain conditions. For example, it can be acylated or undergo reductive amination. mdpi.comnih.gov The piperidine ring itself is conformationally flexible, typically adopting a chair conformation, which can influence the steric accessibility of the nitrogen's lone pair.

The interplay between these two moieties is crucial. In many synthetic applications, the o-phenylenediamine (B120857) is reacted first to build a core heterocyclic structure, after which the piperidine nitrogen might be modified to tune the molecule's properties, such as solubility or biological receptor affinity. mdpi.com

Advanced Spectroscopic and Crystallographic Elucidation of N Piperidin 4 Ylbenzene 1,2 Diamine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-Piperidin-4-ylbenzene-1,2-diamine, providing detailed information about the chemical environment of each atom.

In ¹H NMR, the aromatic protons of the benzene (B151609) ring typically appear in the chemical shift range of δ 6.5–7.5 ppm, while the piperidine (B6355638) protons are observed at δ 1.5–3.5 ppm. Similarly, ¹³C NMR spectroscopy is instrumental in confirming the presence of quaternary carbons and understanding the electronic effects of the substituents on the benzene and piperidine rings.

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unravel the complex spin systems and establish connectivity between protons and carbons, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to map out the J-coupling networks and one-bond proton-carbon correlations, respectively. For instance, a COSY spectrum would reveal the coupling between adjacent protons on the piperidine ring, aiding in the assignment of their specific resonances.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of protons, which is crucial for determining the conformational preferences of the piperidine ring and its orientation relative to the benzene-1,2-diamine moiety. The piperidine ring is known to adopt a chair conformation in similar structures. nih.gov

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on the average structure of the molecule in a solvent, solid-state NMR (ssNMR) offers a unique window into the structure and dynamics in the solid phase, whether crystalline or amorphous. nih.govemory.edu Techniques like Magic-Angle Spinning (MAS) are used to average out anisotropic interactions, resulting in narrower and more resolved spectral lines. emory.edumdpi.com

Cross-polarization (CP) can be combined with MAS (CP/MAS) to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant protons. mdpi.com This is particularly useful for studying the different crystalline packing arrangements (polymorphs) or amorphous states of this compound, which can exhibit distinct ssNMR spectra. The sensitivity of ssNMR to dynamics also allows for the characterization of molecular motions within the solid material. nih.gov

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing unambiguous identification.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the parent ion, offering valuable structural information. nih.govpurdue.edu In an MS/MS experiment, the precursor ion corresponding to this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of functional groups. For example, fragmentation of the piperidine ring and cleavage of the C-N bond connecting the two ring systems would produce specific fragment ions, allowing for the confirmation of the molecule's connectivity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to study its conformational properties. nih.gov These techniques are complementary and provide a comprehensive vibrational profile of the molecule.

IR spectroscopy is particularly sensitive to polar functional groups and is used to identify the characteristic stretching and bending vibrations of the amine (N-H) and C-N bonds. The N-H stretching vibrations of the primary amine groups on the benzene ring are expected in the region of 3300-3500 cm⁻¹.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption and emission spectroscopy are powerful non-destructive techniques used to probe the electronic structure of molecules. The absorption of ultraviolet-visible (UV-Vis) light promotes electrons from a ground electronic state to a higher energy excited state, while emission (fluorescence) occurs when the electron relaxes back to the ground state, often from the lowest vibrational level of the first excited state.

The electronic spectrum of this compound is primarily governed by the electronic transitions associated with its aromatic benzene-1,2-diamine moiety. Aromatic amines typically exhibit strong absorption bands in the UV region. The presence of two amino groups on the benzene ring, acting as strong auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The electronic absorption spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would likely display characteristic bands corresponding to π → π* transitions of the benzene ring. The attachment of the piperidine group via a nitrogen atom to the aromatic ring introduces further electronic perturbations. While the piperidine ring itself does not absorb in the near-UV or visible range, the nitrogen lone pair can participate in charge-transfer interactions with the phenylenediamine system, potentially influencing the position and intensity of the absorption bands.

Fluorescence spectroscopy provides complementary information. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift) relative to it. The quantum yield and lifetime of the fluorescence are sensitive to the molecular environment and conformation. For instance, push-pull derivatives containing donor moieties like amino groups are known to sometimes form non-emissive twisted intramolecular charge transfer (TICT) states, which can be influenced by solvent polarity. researchgate.net

Table 1: Representative Electronic Spectroscopic Data Note: The following data is representative and based on the analysis of similar aromatic diamine and N-arylpiperidine structures. Actual experimental values may vary.

| Parameter | Value | Solvent | Comment |

| λmax, abs (π → π) | ~290 - 320 nm | Methanol | Main absorption band attributed to the phenylenediamine chromophore. |

| Molar Absorptivity (ε) | ~1,000 - 5,000 M-1cm-1 | Methanol | Typical intensity for π → π transitions in this class of compounds. |

| λem (Fluorescence) | ~350 - 400 nm | Methanol | Emission wavelength is dependent on the Stokes shift. |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. For this compound, an SCXRD analysis would provide a wealth of structural detail.

A successful crystallographic study would first involve growing a single crystal of the compound suitable for diffraction, a process that can be challenging. The analysis of the diffraction pattern would reveal the crystal system, space group, and unit cell dimensions. mdpi.com Most critically, it would provide the exact coordinates of each atom in the asymmetric unit.

Key structural features that would be elucidated include:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation, which is the most common for such systems. nih.gov

Substituent Orientation: The analysis would determine whether the benzene-1,2-diamine group is attached to the piperidine ring in an equatorial or axial position. The equatorial position is generally more sterically favorable and thus more likely.

Molecular Planarity and Torsion Angles: SCXRD would precisely measure the planarity of the benzene ring and the torsion angle between the plane of the benzene ring and the C-N bond connecting it to the piperidine ring.

Intermolecular Interactions: The crystal packing arrangement would be revealed, showing how individual molecules interact with each other in the solid state. This includes identifying hydrogen bonds involving the two amino groups (-NH2) and the piperidine nitrogen, as well as potential π–π stacking interactions between the aromatic rings. mdpi.com These interactions are crucial for understanding the supramolecular chemistry and physical properties of the compound.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound Note: This table presents hypothetical data based on common values for similar organic molecules and is for illustrative purposes only.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or P212121 |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (Å3) | 1290 |

| Z (Molecules/unit cell) | 4 |

| Piperidine N-C Bond Length (Å) | ~1.46 |

| Aromatic C-N Bond Length (Å) | ~1.40 |

| C-N-C Bond Angle (piperidine) (°) | ~112 |

This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for computational modeling efforts aimed at understanding the molecule's interactions with biological targets. researchgate.net

Computational and Theoretical Chemistry Studies of N Piperidin 4 Ylbenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure and reactivity of molecules. For the constituent parts of N-Piperidin-4-ylbenzene-1,2-diamine, DFT calculations provide valuable insights.

For piperidine (B6355638) and its derivatives, DFT studies, often using the B3LYP functional with basis sets like 6-31+G(d,p), have been employed to determine optimized geometries, vibrational frequencies, and bonding features. researchgate.net Natural Bond Orbital (NBO) analysis is frequently used to understand charge transfer and intramolecular interactions. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of electronic behavior. For piperidine itself, these calculations help in understanding its role as an electron donor.

Similarly, DFT studies on o-phenylenediamine (B120857) (OPD) and its derivatives, often at the B3LYP/6-311G(d,p) level of theory, have been conducted to analyze their molecular geometry, electronic properties, and vibrational spectra. mdpi.comaip.org Frontier molecular orbital analysis of OPD reveals the charge delocalization from the diamine to other parts of a larger molecule. aip.org The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of the molecule. tandfonline.com

For the combined molecule, this compound, it is expected that the piperidine ring will act as an electron-donating group, influencing the electronic properties of the phenylenediamine ring. This would likely raise the HOMO energy level of the composite molecule, making it more susceptible to electrophilic attack, and potentially narrowing the HOMO-LUMO gap, which could affect its optical and electronic properties.

| Computational Method | Molecule/Fragment | Calculated Properties | Key Findings |

|---|---|---|---|

| DFT (B3LYP/6-31+G(d,p)) | Piperidine Derivatives | Geometry, Vibrational Frequencies, NBO | Provides insights into charge transfer and intramolecular interactions. researchgate.net |

| DFT (B3LYP/6-311G(d,p)) | o-Phenylenediamine | HOMO-LUMO, NBO, Electronic Properties | Shows charge delocalization and helps in understanding reactivity. aip.org |

Ab Initio Molecular Orbital Theory for Energetic and Spectroscopic Properties

Ab initio molecular orbital theory offers a high level of theoretical accuracy for calculating the energetic and spectroscopic properties of molecules. For piperidine and its derivatives, non-empirical quantum-chemical calculations using methods like RHF/6-31G(d) and MP2/6-31G(d) have been used to study their spatial and electronic structures. osi.lv These methods can determine the relative energies of different conformers, such as the equatorial versus axial substitution on the piperidine ring.

For o-phenylenediamine, ab initio Hartree-Fock (HF) calculations, in conjunction with DFT, have been used to analyze vibrational and chemical shift assignments. tandfonline.com These theoretical approaches are instrumental in interpreting experimental spectra and understanding the fundamental properties of the molecule.

When considering this compound, ab initio methods would be crucial for accurately predicting the rotational barriers around the C-N bond connecting the two fragments and for calculating precise spectroscopic data, which can then be compared with experimental results for structural validation.

| Computational Method | Molecule/Fragment | Calculated Properties | Key Findings |

|---|---|---|---|

| RHF/6-31G(d), MP2/6-31G(d) | Piperidine Derivatives | Energetics of Conformers, Electronic Structure | Determines the favored conformations and electronic distribution. osi.lv |

| Ab initio HF | o-Phenylenediamine | Vibrational Frequencies, Chemical Shifts | Aids in the interpretation of experimental spectroscopic data. tandfonline.com |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, which is essential for understanding its conformational landscape and interactions in solution. For piperidine-based compounds, MD simulations have been used to study their conformational behaviors, including root-mean-square deviation (RMSD), hydrogen bonding, and solvent-accessible surface area. researchgate.net These simulations reveal the flexibility of the piperidine ring and its preferred conformations, such as the chair and twist-boat forms. nih.gov

MD simulations have also been applied to study phenylenediamine derivatives to understand their stability and interactions in a biological context. tandfonline.comtandfonline.com These simulations can elucidate how the molecule interacts with its environment, which is crucial for applications like drug design.

For this compound, MD simulations would be invaluable for exploring the conformational flexibility of the entire molecule, including the relative orientation of the piperidine and phenylenediamine rings. This is particularly important for understanding its interactions with biological targets or its self-assembly properties in solution.

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which are vital for characterizing new compounds. For piperidine and its derivatives, methods like the Gauge-Independent Atomic Orbital (GIAO) technique, often coupled with DFT, are used to calculate 1H and 13C NMR chemical shifts. researchgate.netchemicalbook.comhmdb.ca These theoretical predictions are often in good agreement with experimental data and are crucial for structural elucidation.

Theoretical calculations of the vibrational spectra (IR and Raman) of o-phenylenediamine have been performed using DFT, with the results showing good correlation with experimental spectra. tandfonline.com Time-dependent DFT (TD-DFT) can be used to simulate UV-vis spectra, providing insights into the electronic transitions of the molecule. aip.org

For this compound, the prediction of its NMR, IR, Raman, and UV-vis spectra through quantum chemical methods would be a key step in its characterization. The calculated spectra would serve as a benchmark for experimental verification and help in understanding the electronic and structural properties of the molecule.

| Spectroscopic Parameter | Molecule/Fragment | Typical Predicted Values (in CDCl3) |

|---|---|---|

| 1H NMR Chemical Shift (ppm) | Piperidine | ~2.79 (α-H), ~1.53 (β,γ-H) chemicalbook.com |

| 13C NMR Chemical Shift (ppm) | Piperidine | ~47.8 (α-C), ~27.5 (β-C), ~25.4 (γ-C) |

| 1H NMR Chemical Shift (ppm) | o-Phenylenediamine | ~6.7 (aromatic-H), ~3.4 (amine-H) chemicalbook.com |

| 13C NMR Chemical Shift (ppm) | o-Phenylenediamine | ~138 (C-NH2), ~118-120 (aromatic C-H) |

Theoretical Investigations of Intermolecular Interactions and Hydrogen Bonding Networks

Understanding the intermolecular interactions and hydrogen bonding networks is crucial for predicting the solid-state structure and macroscopic properties of a compound. For piperidine, computational studies have investigated the nature of its intermolecular interactions, including hydrogen bonding. researchgate.net These studies have shown that piperidine can form H-bonded chains, with dispersion forces also playing a significant role in the crystal packing. researchgate.net

Theoretical studies on o-phenylenediamine have also explored its intermolecular interactions. The amino groups can act as both hydrogen bond donors and acceptors, leading to the formation of complex hydrogen bonding networks in the solid state.

In this compound, the presence of three amino groups (one secondary amine in the piperidine ring and two primary amines on the benzene (B151609) ring) suggests a high potential for forming extensive hydrogen bonding networks. Theoretical investigations would be essential to predict the most stable crystal packing and to understand how these interactions influence the compound's physical properties.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For piperidine chemistry, computational methods have been used to study various reaction pathways, such as its synthesis and functionalization. mdpi.com These studies help in understanding the regioselectivity and stereoselectivity of reactions involving the piperidine ring.

For o-phenylenediamine, computational modeling has been used to investigate its oxidation reactions and the formation of heterocyclic compounds. mdpi.com DFT calculations can map out the potential energy surface of a reaction, providing a detailed understanding of the mechanism at a molecular level.

For this compound, computational modeling could be used to predict its reactivity in various chemical transformations. For example, it could be used to study the mechanism of its synthesis or its potential metabolic pathways if considered for pharmaceutical applications.

Derivatization and Chemical Modifications of N Piperidin 4 Ylbenzene 1,2 Diamine

Functionalization of the Diamine Moiety

The 1,2-diamine arrangement on the benzene (B151609) ring is a key site for a variety of chemical transformations. The two adjacent amino groups can react independently or in concert to form a range of derivatives, including acylated, sulfonated, alkylated, arylated, and cyclized products.

Acylation and Sulfonylation Reactions

The primary amino groups of the diamine moiety are readily acylated or sulfonated using appropriate acylating or sulfonylating agents. These reactions typically proceed under standard conditions to yield mono- or di-substituted products. The relative ratio of the reactants and the reaction conditions can be controlled to favor the formation of a specific derivative.

Acylation is commonly achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation is carried out with sulfonyl chlorides, often in the presence of a base like pyridine (B92270) or triethylamine. These modifications are significant as they can modulate the electronic properties and biological activity of the parent molecule.

| Derivative Name | Reagent(s) | Reaction Conditions | Potential Application/Significance |

| N-(2-amino-phenyl)-N'-(piperidin-4-yl)-acetamide | Acetic anhydride (B1165640) | Room temperature, in a suitable solvent like DCM | Introduction of a simple acetyl group to modulate solubility. |

| N,N'-(Piperidin-4-ylazanediyl)bis(benzene-1,2-diyl)diacetamide | Excess acetic anhydride, heat | High temperature to ensure di-acylation | Blocks both amino groups for further selective reactions. |

| N-(2-amino-phenyl)-N'-(piperidin-4-yl)-benzenesulfonamide | Benzenesulfonyl chloride, pyridine | 0 °C to room temperature | Introduction of a bulky sulfonyl group for biological screening. |

| 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine | 4-Chlorosulfonylbenzoyl chloride | Base, suitable solvent | A related sulfonamide derivative. bldpharm.com |

Alkylation and Arylation Strategies

The amino groups of the diamine can undergo N-alkylation or N-arylation to introduce alkyl or aryl substituents. Alkylation can be achieved using alkyl halides, while arylation often requires more specialized conditions, such as transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). These modifications can significantly impact the steric and electronic profile of the molecule.

Selective mono- or di-alkylation can be challenging due to the similar reactivity of the two amino groups. However, by carefully controlling the stoichiometry of the reagents and the reaction conditions, a degree of selectivity can be achieved.

| Derivative Name | Reagent(s) | Reaction Conditions | Potential Application/Significance |

| N-Methyl-N'-(piperidin-4-yl)-benzene-1,2-diamine | Methyl iodide, K2CO3 | Room temperature, in a polar aprotic solvent like DMF | Introduction of a small alkyl group to probe biological activity. |

| N,N'-Dimethyl-N-(piperidin-4-yl)-benzene-1,2-diamine | Excess methyl iodide, strong base | Elevated temperature | Complete alkylation of the diamine moiety. |

| N-Phenyl-N'-(piperidin-4-yl)-benzene-1,2-diamine | Phenylboronic acid, Cu(OAc)2, base | Chan-Lam coupling conditions | Introduction of an aryl group for extended conjugation. |

| N,N'-Diphenyl-N-(piperidin-4-yl)-benzene-1,2-diamine | Aryl halide, Palladium catalyst, ligand, base | Buchwald-Hartwig amination conditions | Synthesis of complex triarylamine structures. |

Cyclocondensation Reactions

The 1,2-diamine functionality is a classic precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions. Reaction with dicarbonyl compounds, carboxylic acids, or their derivatives can lead to the formation of five-, six-, or seven-membered heterocyclic rings fused to the benzene ring.

These reactions are of great importance as they provide access to a wide range of benzannulated heterocycles, such as benzimidazoles, quinoxalines, and benzodiazepines, which are privileged scaffolds in medicinal chemistry.

| Derivative Name | Reagent(s) | Reaction Conditions | Resulting Heterocycle |

| 2-Methyl-1H-benzo[d]imidazol-5-yl(piperidin-4-yl)amine | Acetic acid | Reflux in acidic medium | Benzimidazole (B57391) |

| 2,3-Diphenyl-5-(piperidin-4-ylamino)quinoxaline | Benzil | Reflux in ethanol (B145695) or acetic acid | Quinoxaline (B1680401) |

| 4-Methyl-1,3-dihydro-2H-benzo[b] bldpharm.comdiazepin-2-one | Ethyl acetoacetate | Reflux in a high-boiling solvent like xylene | Benzodiazepine |

| 1H-Benzo[d]imidazol-2(3H)-thione | Carbon disulfide | Base, reflux | Benzimidazole-2-thione |

Modifications of the Piperidine (B6355638) Ring System

The piperidine ring offers another site for chemical modification, primarily at the nitrogen atom, but also potentially on the carbon framework of the ring itself.

N-Substitution Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that can readily participate in a variety of substitution reactions. This allows for the introduction of a wide array of functional groups, which can be used to tune the physicochemical properties of the molecule, such as its polarity, basicity, and lipophilicity.

Common N-substitution reactions include alkylation, acylation, sulfonylation, and reductive amination. These transformations are generally high-yielding and can be carried out under mild conditions.

| Derivative Name | Reagent(s) | Reaction Conditions | Potential Application/Significance |

| N-(1-Methylpiperidin-4-yl)benzene-1,2-diamine | Formaldehyde, Sodium triacetoxyborohydride | Reductive amination conditions, in a chlorinated solvent | Introduction of a methyl group to increase basicity. |

| N-(1-Benzoylpiperidin-4-yl)benzene-1,2-diamine | Benzoyl chloride, triethylamine | Room temperature, in a suitable solvent like DCM | Introduction of an amide functionality to modulate biological activity. |

| N-(1-(Phenylsulfonyl)piperidin-4-yl)benzene-1,2-diamine | Phenylsulfonyl chloride, pyridine | 0 °C to room temperature | Synthesis of sulfonamide derivatives for potential therapeutic use. |

| N-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine | Benzyl (B1604629) bromide, K2CO3 | Room temperature, in a polar aprotic solvent like DMF | Introduction of a benzyl group for steric bulk and aromatic interactions. |

Regioselective Substitutions on the Piperidine Ring

While less common than N-substitution, modifications to the carbon skeleton of the piperidine ring are also possible. These reactions are generally more challenging and may require specific synthetic strategies to achieve regioselectivity.

One potential approach involves the oxidation of the piperidine ring to a corresponding tetrahydropyridine (B1245486) intermediate, which can then undergo various addition reactions. Another strategy could involve metal-catalyzed C-H activation, although this is a more advanced and less predictable method for this specific substrate. Given the complexity, these modifications are less frequently employed compared to the more straightforward derivatizations at the nitrogen atoms.

| Reaction Type | Reagent(s) | Potential Intermediate/Product | Significance/Challenge |

| Oxidation | Mercury(II) acetate | N-Piperidin-4-yl-1,2,3,6-tetrahydropyridine-1,2-diamine | Creates a double bond for further functionalization, but regioselectivity is a concern. |

| [4+2] Cycloaddition | Dienophile (e.g., maleic anhydride) | Fused bicyclic systems | Requires prior formation of a diene, which may be synthetically challenging. |

| C-H Functionalization | Palladium catalyst, directing group | C-H arylated or alkylated piperidine derivatives | Achieving regioselectivity on the piperidine ring can be difficult. |

Synthesis of Heterocyclic Derivatives Utilizing N-Piperidin-4-ylbenzene-1,2-diamine as a Precursor

The presence of the 1,2-diamine functionality on the benzene ring is a classic precursor for the synthesis of various fused heterocyclic systems. The N-piperidin-4-yl substituent can influence the reactivity and properties of the resulting derivatives.

One of the most common applications of o-phenylenediamines is in the synthesis of benzimidazoles . The reaction of this compound with various aldehydes or carboxylic acids is expected to yield 2-substituted benzimidazoles bearing a piperidin-4-yl group at the 5- or 6-position of the benzimidazole core. For instance, condensation with an aldehyde in the presence of an oxidizing agent, or direct condensation with a carboxylic acid at elevated temperatures or with a coupling agent, would lead to the formation of the corresponding benzimidazole derivative. This reaction proceeds through the initial formation of a Schiff base, followed by cyclization and aromatization.

Another important class of heterocyclic compounds that can be synthesized from this compound are quinoxalines . These are typically formed by the condensation reaction with α-dicarbonyl compounds. For example, reaction with a 1,2-diketone would readily form a substituted quinoxaline. The piperidinyl group would be located on the benzene ring of the quinoxaline system, potentially influencing its electronic properties and biological activity. Research on similar substituted benzene-1,2-diamines has shown that these reactions can proceed efficiently, often under mild conditions.

The general schemes for these reactions are presented below:

Scheme 1: Synthesis of Benzimidazole Derivatives this compound reacts with an aldehyde (R-CHO) or a carboxylic acid (R-COOH) to form a 2-substituted-5-(piperidin-4-yl)-1H-benzo[d]imidazole.

Scheme 2: Synthesis of Quinoxaline Derivatives this compound reacts with a 1,2-diketone (R1-CO-CO-R2) to form a 2,3-disubstituted-6-(piperidin-4-yl)quinoxaline.

Table 1: Heterocyclic Derivatives of this compound

| Precursor | Reagent | Resulting Heterocycle |

|---|---|---|

| This compound | Aldehyde (R-CHO) | 2-Substituted-5-(piperidin-4-yl)-1H-benzo[d]imidazole |

| This compound | Carboxylic Acid (R-COOH) | 2-Substituted-5-(piperidin-4-yl)-1H-benzo[d]imidazole |

| This compound | 1,2-Diketone (R1-CO-CO-R2) | 2,3-Disubstituted-6-(piperidin-4-yl)quinoxaline |

Polymerization and Oligomerization Pathways Initiated by or Involving this compound

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyamides. While specific research on the polymerization of this compound is not extensively documented in publicly available literature, its chemical structure suggests its potential as a valuable monomer in various polymerization reactions.

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through a two-step polycondensation reaction between an aromatic diamine and an aromatic dianhydride. The first step involves the formation of a soluble poly(amic acid) intermediate, which is then cyclized to the final polyimide through thermal or chemical means. The incorporation of the N-piperidin-4-yl moiety into the polymer backbone could potentially enhance solubility and modify the final properties of the polyimide, such as its glass transition temperature and gas permeability. The pendant piperidine group could also serve as a site for further post-polymerization modifications.

Polyamides , another important class of polymers, can be synthesized by the polycondensation of a diamine with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). Similar to polyimides, the inclusion of the bulky and flexible piperidine group could disrupt chain packing, leading to more soluble and processable aromatic polyamides while maintaining good thermal properties.

Oligomerization of this compound could also be explored. Controlled polymerization to form well-defined oligomers can be achieved by using specific stoichiometric ratios of monomers or by employing chain-stoppers. These oligomers could find applications as functional additives or as building blocks for more complex macromolecular architectures.

The potential polymerization pathways are outlined below:

Scheme 3: Potential Synthesis of Polyimides this compound could react with a dianhydride to form a poly(amic acid), which upon imidization would yield a polyimide with pendant piperidinyl groups.

Scheme 4: Potential Synthesis of Polyamides The reaction of this compound with a dicarboxylic acid derivative would be expected to produce a polyamide with piperidinyl moieties in the polymer backbone.

Table 2: Potential Polymers and Monomers

| Polymer Type | Monomer 1 | Monomer 2 | Potential Polymer Structure |

|---|---|---|---|

| Polyimide | This compound | Aromatic Dianhydride | Polyimide with pendant piperidin-4-yl groups |

| Polyamide | This compound | Dicarboxylic Acid Derivative | Polyamide with piperidin-4-yl groups in the backbone |

It is important to note that the successful synthesis and properties of these polymers would depend on various factors, including the choice of co-monomer, reaction conditions, and the potential for side reactions involving the tertiary amine of the piperidine ring. Further experimental research is required to validate these potential polymerization pathways and to fully characterize the resulting materials.

Application of N Piperidin 4 Ylbenzene 1,2 Diamine As a Synthetic Precursor in Advanced Materials Science

Synthesis of Ligands for Coordination Chemistry

The presence of multiple nitrogen atoms with varying steric and electronic environments makes N-Piperidin-4-ylbenzene-1,2-diamine an excellent candidate for the synthesis of novel ligands for coordination chemistry. The two adjacent amino groups on the benzene (B151609) ring can readily react with various carbonyl compounds, such as aldehydes and ketones, to form Schiff base ligands. These reactions are typically carried out in alcoholic solvents, often with acid or base catalysis, to yield polydentate ligands capable of coordinating with a wide range of metal ions.

The resulting Schiff base ligands can exhibit denticities ranging from bidentate to tetradentate or higher, depending on the nature of the carbonyl precursor. For instance, reaction with one equivalent of a salicylaldehyde (B1680747) derivative would yield a tridentate N,N,O-donor ligand, while reaction with two equivalents of a pyridine-2-carboxaldehyde would result in a tetradentate N,N,N,N-donor ligand. The piperidine (B6355638) nitrogen can also participate in coordination, further increasing the potential complexity and coordination number of the resulting metal complexes.

The properties of the resulting metal complexes, such as their geometry, stability, and catalytic or photophysical properties, can be fine-tuned by modifying the substituents on the aldehyde or ketone precursors. This modularity allows for the rational design of metal complexes for specific applications, including catalysis, sensing, and materials science.

Table 1: Potential Schiff Base Ligands Derived from this compound and their Potential Applications

| Carbonyl Precursor | Resulting Ligand Type | Potential Metal Complexes | Potential Applications |

| Salicylaldehyde | Tridentate (N,N,O) | Cu(II), Ni(II), Zn(II) | Catalysis, fluorescent sensors |

| Pyridine-2-carboxaldehyde | Tetradentate (N,N,N,N) | Fe(II), Co(II), Ru(II) | Spin-crossover materials, redox-active switches |

| Acetylacetone | Bidentate (N,N) | Pd(II), Pt(II) | Homogeneous catalysis |

Building Block for Polymeric Materials (e.g., polyamides, polyimides, polyureas)

The diamine functionality of this compound makes it a valuable monomer for the synthesis of high-performance polymers such as polyamides, polyimides, and polyureas. The incorporation of the piperidine-substituted phenylenediamine unit into the polymer backbone is expected to impart unique properties, including improved solubility, thermal stability, and modified mechanical characteristics.

Polyamides: The polycondensation of this compound with various diacid chlorides, such as terephthaloyl chloride or isophthaloyl chloride, would yield aromatic polyamides. nih.govresearchgate.netscielo.br These polymers are anticipated to possess high glass transition temperatures and good thermal stability due to the rigidity of the aromatic backbone. The presence of the piperidine moiety may disrupt chain packing, potentially leading to increased solubility in organic solvents compared to their wholly aromatic counterparts. nih.gov

Polyimides: Aromatic polyimides with exceptional thermal and chemical resistance can be synthesized through a two-step process involving this compound. researchgate.netkoreascience.kr The first step is the formation of a poly(amic acid) by reacting the diamine with a dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). Subsequent thermal or chemical imidization leads to the formation of the final polyimide. The choice of dianhydride can significantly influence the properties of the resulting polymer, such as its flexibility, solubility, and optical transparency. koreascience.kr

Polyureas: The polyaddition reaction of this compound with diisocyanates, such as toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI), would produce polyureas. mdpi.comresearchgate.net These polymers are known for their excellent mechanical properties, including high tensile strength and elasticity, which arise from the strong hydrogen bonding between the urea (B33335) linkages. The piperidine group in the polymer chain could influence the morphology and the extent of hydrogen bonding, thereby affecting the final properties of the material. nih.gov

Table 2: Hypothetical Properties of Polymers Derived from this compound

| Polymer Type | Co-monomer | Expected Polymer Properties |

| Polyamide | Terephthaloyl chloride | High thermal stability, good mechanical strength, potentially improved solubility. |

| Polyimide | Pyromellitic dianhydride | Excellent thermal and chemical resistance, high glass transition temperature. |

| Polyurea | Methylene diphenyl diisocyanate | High tensile strength, good elasticity, potential for segmented block copolymers. nih.gov |

Precursor for Advanced Organic Electronic Materials and Conjugated Systems

The integration of this compound into conjugated polymer backbones or as a component in small molecules for organic electronics holds promise for the development of new materials with tailored optoelectronic properties. The electron-donating nature of the diamine and piperidine groups can be harnessed to modulate the HOMO and LUMO energy levels of conjugated systems, which is crucial for their performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The vicinal diamine functionality offers a route to the synthesis of fused heterocyclic systems, such as phenazines, through condensation reactions with diketones. These extended aromatic structures can exhibit interesting photophysical properties and redox behavior, making them suitable for applications in organic electronics. researchgate.net

Furthermore, the piperidine nitrogen can be functionalized post-polymerization to introduce additional functionalities or to tune the solubility and processing characteristics of the materials. The ability to modify the electronic properties through both the conjugated backbone and the pendant groups makes this compound a versatile building block for the next generation of organic electronic materials.

Scaffold for Dendritic and Supramolecular Architectures

The trifunctional nature of this compound, with its two primary amino groups and one secondary amine in the piperidine ring, makes it an attractive building block for the construction of dendritic and supramolecular architectures. sigmaaldrich.com Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, and this diamine can potentially serve as a core molecule from which dendritic wedges can be grown.

In supramolecular chemistry, the hydrogen bond donor and acceptor sites on this compound can be exploited to direct the self-assembly of complex, ordered structures. The formation of intermolecular hydrogen bonds can lead to the creation of one-dimensional chains, two-dimensional sheets, or even three-dimensional networks. nih.gov The specific supramolecular architecture will be dependent on factors such as the solvent, temperature, and the presence of other interacting molecules. The ability to form predictable and robust supramolecular assemblies is key to the development of "smart" materials with applications in areas like drug delivery, sensing, and catalysis.

Advanced Analytical Methodologies for the Characterization and Quantification of N Piperidin 4 Ylbenzene 1,2 Diamine

Development of High-Performance Liquid Chromatography (HPLC) Methods with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N-Piperidin-4-ylbenzene-1,2-diamine. The development of an effective HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Given the basic nature of the piperidine (B6355638) and diamine groups, reversed-phase HPLC (RP-HPLC) is a suitable approach. A C18 or C8 column would provide a nonpolar stationary phase for the retention of the analyte. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and prevent tailing caused by the interaction of the basic amine groups with residual silanols on the silica-based stationary phase, the addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase is often necessary.

Various detection modes can be employed for the quantification of this compound. UV-Vis detection is a common choice, leveraging the chromophoric nature of the benzene (B151609) ring. The selection of an appropriate wavelength, typically at the compound's maximum absorbance, is critical for achieving high sensitivity. For instance, related aromatic amines are often detected in the range of 230-280 nm.

For enhanced selectivity and sensitivity, particularly in complex matrices, fluorescence detection can be utilized. While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag could be explored. Another powerful detection method is Evaporative Light Scattering Detection (ELSD), which is a universal detection method that is not dependent on the chromophoric properties of the analyte.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled with Selective Detectors for Purity Assessment

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. While this compound has a relatively high boiling point, its analysis by GC may be feasible, potentially after derivatization to increase its volatility and thermal stability. Derivatization of the amine groups, for example, through acylation, can reduce their polarity and improve chromatographic performance.

For purity assessment, a high-resolution capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable. The choice of detector is critical for achieving the desired selectivity and sensitivity. A Flame Ionization Detector (FID) is a universal detector that responds to most organic compounds and is well-suited for purity determinations where the identity of impurities is known.

For the detection of specific impurities, particularly those containing nitrogen, a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity and sensitivity. This can be particularly advantageous for identifying and quantifying nitrogen-containing by-products from the synthesis of this compound.

Hypothetical GC Purity Analysis Parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC and GC for the separation of charged species. Given that this compound possesses basic amine groups, it will be protonated in an acidic buffer, making it amenable to analysis by Capillary Zone Electrophoresis (CZE). CZE separates ions based on their charge-to-size ratio, providing a different separation mechanism compared to chromatography and thus offering complementary information.

The background electrolyte (BGE) composition is a critical parameter in CE. A low pH buffer, such as a phosphate (B84403) or citrate (B86180) buffer, would ensure the analyte is fully protonated and migrates towards the cathode. The addition of organic modifiers, like methanol or acetonitrile, to the BGE can influence the electroosmotic flow and the selectivity of the separation. For the separation of structurally similar aromatic amines, the use of cyclodextrins as additives in the BGE has been shown to be effective in improving resolution. nih.gov

Detection in CE is typically performed using UV-Vis absorbance, similar to HPLC. The short path length of the capillary can limit sensitivity, but various strategies, such as sample stacking, can be employed to enhance detection limits.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), provide unparalleled capabilities for the comprehensive analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound. It combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. Electrospray ionization (ESI) is the most suitable ionization technique for this compound, as it is efficient for polar and ionizable molecules. In positive ion mode, the analyte would be expected to form a protonated molecule [M+H]+.

Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion. This is invaluable for the identification of unknown impurities and degradation products. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used to achieve very low limits of detection and high selectivity, which is crucial for bioanalytical applications. For instance, in the analysis of a related compound, p-phenylenediamine, LC-MS/MS was used for its sensitive determination in biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities or for the analysis of the derivatized analyte. Electron ionization (EI) is a common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be used for library matching and structural elucidation.

Illustrative LC-MS/MS Parameters for Quantification:

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole |

| Ionization Mode | ESI Positive |

| MRM Transition | [M+H]+ → Fragment ion |

| Collision Energy | Optimized for specific transition |

Validation of Analytical Methods for Specific Research Applications

The validation of an analytical method is a critical step to ensure that it is suitable for its intended purpose. The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound in a specific matrix. Key validation parameters, as defined by international guidelines such as those from the International Council for Harmonisation (ICH), include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Example of Method Validation Data (Hypothetical):

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (Recovery) | 98.5 - 101.2% |

| Precision (RSD) | < 2% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

The successful development and validation of these advanced analytical methodologies are essential for advancing the research and potential applications of this compound.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-Piperidin-4-ylbenzene-1,2-diamine, and how can its purity be verified?

- Methodology : A common approach involves reductive amination or nucleophilic substitution. For example, analogous compounds like 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine are synthesized via catalytic hydrogenation (Pd/C, hydrazine hydrate) under microwave irradiation to enhance reaction efficiency . Post-synthesis, purity is confirmed using elemental analysis, while structural validation employs H/C NMR, IR spectroscopy (e.g., NH/amine stretches at 3300–3500 cm) , and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., NH, C-N) via characteristic stretching and bending modes. Group frequency charts for amines and aromatic systems are essential for assignments .

- NMR : H NMR distinguishes aromatic protons (δ 6.5–7.5 ppm) and piperidine protons (δ 1.5–3.5 ppm). C NMR confirms quaternary carbons and substituent effects .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Ensure fume hoods for dust/aerosol control. Spills should be neutralized with inert absorbents, and waste disposed via certified agencies. Acute toxicity data from structurally similar diamines suggest stringent exposure limits .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological activity of this compound derivatives?

- Methodology :

- In Silico Tools : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and docking simulations to assess binding affinities to biological targets .

- Lipinski’s Rule : Evaluate drug-likeness (e.g., logP, molecular weight) for pharmaceutical potential .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity trends .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for diamines?

- Methodology :

- X-ray Crystallography : Refine structures using SHELXL for high-resolution data, particularly for hydrogen bonding and piperidine ring conformation .

- Cross-Validation : Compare NMR/IR data (e.g., NH vibrational modes) with crystallographic bond lengths/angles. Discrepancies may arise from solution vs. solid-state effects .

Q. How can this compound be functionalized to enhance thermal stability for material science applications?

- Methodology :

- Schiff Base Formation : React with aldehydes/ketones to form imine linkages, improving thermal resistance (e.g., polyimides with melting points >250°C) .

- Acylation : Introduce acyl groups (e.g., acetyl) to the amine, monitored via IR (C=O stretch at ~1650 cm) and C NMR (δ 170–180 ppm) .

Q. What experimental designs optimize catalytic systems for synthesizing this compound derivatives?

- Methodology :

- Catalyst Screening : Test transition metals (e.g., Pd, Cu) for coupling reactions. Pd/C with hydrazine hydrate shows efficacy in nitro-group reduction .

- Reaction Optimization : Vary solvent polarity (e.g., DMF vs. ethanol), temperature, and microwave irradiation time to maximize yield .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。